molecular formula C7H13N3O B13908016 3-butoxy-1H-pyrazol-5-amine

3-butoxy-1H-pyrazol-5-amine

Cat. No.: B13908016
M. Wt: 155.20 g/mol
InChI Key: WFDZXZOCFDNGTB-UHFFFAOYSA-N
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Description

Pyrazol-5-amine derivatives are a class of heterocyclic compounds characterized by a pyrazole ring substituted with an amino group at the 5-position. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable physicochemical properties. The substitution pattern at the 3-position of the pyrazole ring critically influences their electronic, steric, and solubility profiles .

3-Butoxy-1H-pyrazol-5-amine is a hypothetical derivative where a butoxy group (–OCH₂CH₂CH₂CH₃) is attached to the 3-position of the pyrazole ring. The butoxy group is expected to enhance lipophilicity and influence metabolic stability compared to smaller substituents .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-butoxy-1H-pyrazol-5-amine

InChI

InChI=1S/C7H13N3O/c1-2-3-4-11-7-5-6(8)9-10-7/h5H,2-4H2,1H3,(H3,8,9,10)

InChI Key

WFDZXZOCFDNGTB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NNC(=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cycloaddition with terminal alkynes . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-butoxy-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key pyrazol-5-amine derivatives based on substituents, molecular weight, and synthetic routes:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Synthesis Method (Reference)
3-(3-Bromophenyl)-1H-pyrazol-5-amine 3-Bromophenyl C₉H₈BrN₃ 238.09 Coupling of bromophenyl precursors
3-(2-Trifluoromethylphenyl)-1H-pyrazol-5-amine 2-Trifluoromethylphenyl C₁₀H₈F₃N₃ 243.19 Cyclocondensation with trifluoromethyl reagents
3-Ethyl-1H-pyrazol-5-amine Ethyl C₅H₉N₃ 111.15 Alkylation of pyrazole intermediates
5-Ethoxy-1H-pyrazol-3-amine Ethoxy C₅H₉N₃O 127.15 Nucleophilic substitution with ethoxide
3-Methyl-1-phenyl-1H-pyrazol-5-amine Methyl and phenyl C₁₀H₁₁N₃ 173.22 Multi-step condensation and reduction

Key Observations :

  • Alkyl/Alkoxy Groups (e.g., ethyl, ethoxy): Improve solubility in organic solvents and modulate metabolic stability .
  • Aryl Substituents (e.g., phenyl, thiophenyl): Contribute to π-π stacking interactions in drug-receptor binding .
Anticancer and Antimicrobial Potential
  • 3-(3-Bromophenyl)-1H-pyrazol-5-amine : Bromine enhances halogen bonding, a feature leveraged in kinase inhibitors .
  • 1-(3,4,5-Trimethoxybenzyl)-1H-pyrazol-5-amine : The trimethoxybenzyl group is associated with tubulin polymerization inhibition, a mechanism in anticancer agents .

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